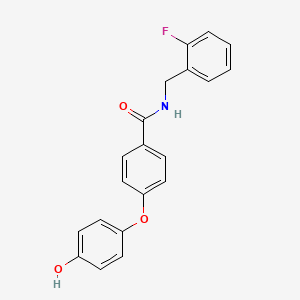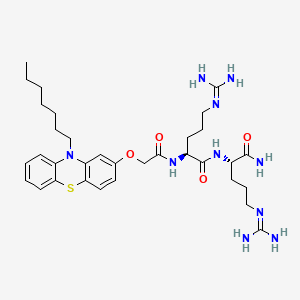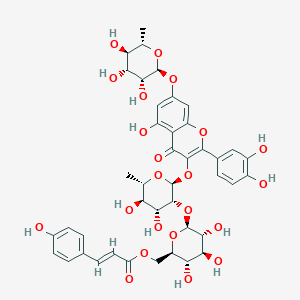
Antibacterial agent 184
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antibacterial agent 184 is a compound known for its potent activity against a variety of bacterial pathogens. It has been identified as a fungal inhibitor, particularly effective against the plant pathogenic fungus Sclerotinia sclerotiorum . This compound is part of a broader class of antibacterial agents that are crucial in combating bacterial infections and preventing the spread of resistant strains.
Preparation Methods
The preparation of antibacterial agent 184 involves several synthetic routes and reaction conditions. While specific details on the synthesis of this compound are limited, general methods for preparing antibacterial agents often include the use of organic synthesis techniques. These methods typically involve the formation of key intermediates through reactions such as alkylation, acylation, and cyclization. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Antibacterial agent 184 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles. Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts such as palladium on carbon, and temperature control to optimize reaction rates.
Scientific Research Applications
Antibacterial agent 184 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the synthesis and reactivity of antibacterial agents.
Biology: It serves as a tool to investigate the mechanisms of bacterial inhibition and resistance.
Medicine: It is explored for its potential use in developing new antibacterial therapies to treat infections caused by resistant bacteria.
Industry: It is utilized in the development of antibacterial coatings and materials to prevent bacterial contamination and growth
Mechanism of Action
The mechanism of action of antibacterial agent 184 involves targeting specific bacterial pathways and molecular targets. It is believed to interfere with the function of ATP synthases, potentially by disrupting the hydrogen ion gradient necessary for ATP synthesis through oxidative phosphorylation. This disruption leads to reduced ATP production, ultimately inhibiting bacterial growth and survival .
Comparison with Similar Compounds
Antibacterial agent 184 can be compared with other similar compounds, such as:
Penicillin: A well-known antibacterial agent that targets bacterial cell wall synthesis.
Tetracycline: An antibiotic that inhibits protein synthesis by blocking the association of tRNAs with the ribosome.
Ciprofloxacin: A fluoroquinolone that targets bacterial DNA gyrase and topoisomerase IV, inhibiting DNA replication. What sets this compound apart is its unique mechanism of action involving ATP synthases, which is different from the mechanisms of action of the aforementioned compounds
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in combating bacterial infections and addressing the growing issue of antibiotic resistance.
Properties
Molecular Formula |
C20H16FNO3 |
|---|---|
Molecular Weight |
337.3 g/mol |
IUPAC Name |
N-[(2-fluorophenyl)methyl]-4-(4-hydroxyphenoxy)benzamide |
InChI |
InChI=1S/C20H16FNO3/c21-19-4-2-1-3-15(19)13-22-20(24)14-5-9-17(10-6-14)25-18-11-7-16(23)8-12-18/h1-12,23H,13H2,(H,22,24) |
InChI Key |
KXFYZQZQNVGMIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[8-(Sulfomethyl)-1,2,5,6-tetrathiocan-3-yl]methanesulfonic acid](/img/structure/B12372432.png)

![(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B12372446.png)


![(1R,2R,3E,5R,7S,9E,11R,12S,13R,14S,15R,16S)-16-benzyl-2,5,12,13-tetrahydroxy-5,7,13,14-tetramethyl-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-18-one](/img/structure/B12372462.png)

![N-[(E)-[4-[2-[2-[2-[4-[[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]phenyl]methylideneamino]-N'-hydroxyoctanediamide](/img/structure/B12372474.png)

![disodium;6-amino-4-hydroxy-5-[(4-nitro-2-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B12372482.png)
